molecular formula C20H17N3O4S2 B3010229 1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868217-50-9

1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole

Cat. No. B3010229
CAS RN: 868217-50-9
M. Wt: 427.49
InChI Key: PIZQPNFDLQEHBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole involves several steps and different chemical reactions. In one study, a series of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones were synthesized, which required a selective C-5 sulfonylation of dilithio-2,4-thiazolidinedione with sulfonyl chlorides. The naphthalene group was found to be superior for eliciting antihyperglycemic activity, and the optimal activity was achieved when the 5-sulfonyl-2,4-thiazolidinedione moiety was attached to the 2-naphthalene position . Another study synthesized a related compound, 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, through the reaction of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde . These methods demonstrate the complexity and specificity required in the synthesis of naphthalene sulfonate derivatives.

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using various spectroscopic techniques and computational methods. For instance, the compound mentioned in the second study was characterized using IR, 1H, and 13C NMR spectroscopy. Theoretical investigations, including DFT/B3LYP calculations and GIAO method for NMR chemical shifts, were performed to understand the thione-thiol tautomerism of the molecule. The analyses indicated that the thiol form is more stable and possesses good non-linear optical properties . This suggests that the molecular structure of such compounds is crucial for their stability and function.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite specific and lead to different biological activities. For example, the sulfone group in the thiazolidinediones is critical for antihyperglycemic activity . The chelating reactions of 1,8-dihydroxy-2(imidazole-2-ylazo)naphthalene-3,6-disulphonic acid with metal ions like Pd(II), Cu(II), and Ni(II) were studied, showing the formation of various chelate species and the determination of equilibrium and stability constants . These reactions are indicative of the potential applications of these compounds in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of these naphthalene sulfonate derivatives are influenced by their molecular structure. The spectroscopic studies provide insights into the electronic properties, such as the frontier molecular orbitals, which are important for understanding the reactivity and interactions of these compounds . The chelating equilibria studies reveal the acid-base properties and the ability of these compounds to form stable complexes with metal ions . These properties are essential for the potential therapeutic applications of the compounds, as well as for their use in various chemical processes.

Scientific Research Applications

Anticancer Potential

Compounds structurally related to 1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole have been investigated for their anticancer properties. For instance, a study synthesized and evaluated derivatives of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for their in vitro anticancer potential. Notably, one compound exhibited significant activity against a breast cancer cell line, while others showed moderate activity, highlighting the potential of naphthalene-based compounds in cancer treatment (Salahuddin et al., 2014).

Photophysical Properties for OLEDs

In the realm of organic electronics, derivatives structurally similar to the chemical have been synthesized and their photophysical properties were characterized, particularly for applications in organic light-emitting diodes (OLEDs). The compounds showed promising quantum yields and lifetimes, indicating their potential as materials in the fabrication of OLED devices (García-López et al., 2014).

Organocatalysis in Chemical Reactions

Naphthalen-2-ylsulfonyl derivatives have been utilized as organocatalysts in chemical reactions such as the Michael addition of ketones to nitroolefins. The study highlighted their high catalytic activity and selectivity, demonstrating the compound's potential utility in synthetic organic chemistry (Syu et al., 2010).

Antimicrobial and Antifungal Properties

Compounds with a naphthalen-1-yl structure have been synthesized and assessed for their antimicrobial and antifungal activities. They exhibited notable activity against various bacteria and fungi species, suggesting potential applications in the development of new antimicrobial and antifungal agents (Evren et al., 2020).

properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c24-23(25)18-8-5-15(6-9-18)14-28-20-21-11-12-22(20)29(26,27)19-10-7-16-3-1-2-4-17(16)13-19/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZQPNFDLQEHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole

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